2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexyl group, a naphthalene moiety, and an ester linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, 5-methyl-2-(propan-2-yl)cyclohexanol, is synthesized through the hydrogenation of 5-methyl-2-(propan-2-yl)cyclohexanone using a palladium catalyst under hydrogen gas.
Esterification: The cyclohexyl intermediate is then reacted with 2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester linkage, converting it into an alcohol.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-methyl-2-(propan-2-yl)cyclohexanone or corresponding carboxylic acids.
Reduction: Conversion of the ester to 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}ethanol.
Substitution: Introduction of halogen or nitro groups onto the naphthalene ring
Properties
Molecular Formula |
C26H34O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C26H34O5/c1-16(2)23-11-6-17(3)12-24(23)31-25(27)15-30-26(28)18(4)19-7-8-21-14-22(29-5)10-9-20(21)13-19/h7-10,13-14,16-18,23-24H,6,11-12,15H2,1-5H3 |
InChI Key |
MIQWJXJGTXMVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)COC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC)C(C)C |
Origin of Product |
United States |
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